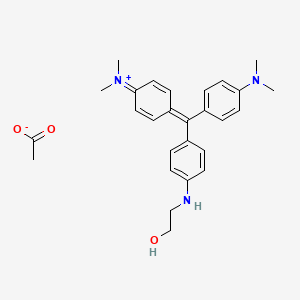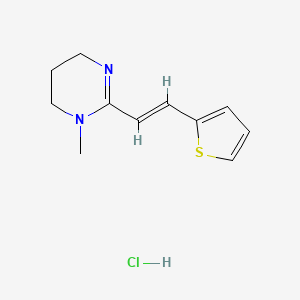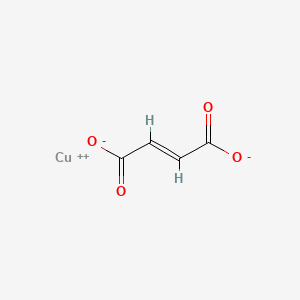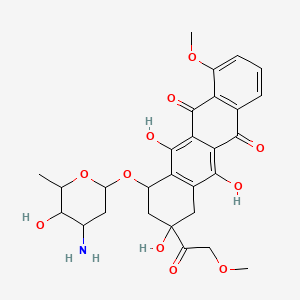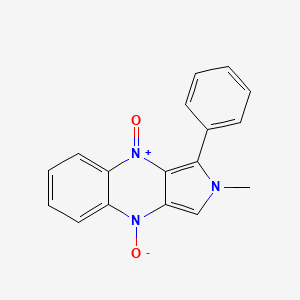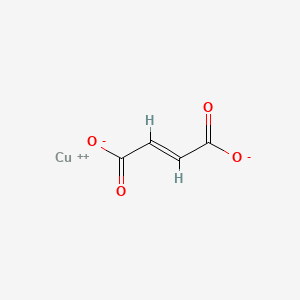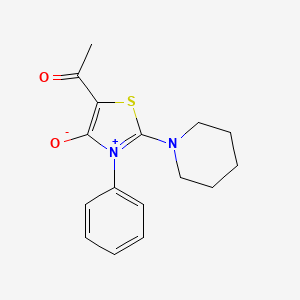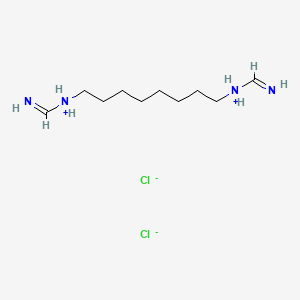
Octanediamidine, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of octanediamidine, dihydrochloride involves the preparation of 1,10-bis-[4-(octylamino)-1-pyridinium]-decane dichloride . The process typically includes the reaction of 4-aminopyridine with octylamine, followed by the formation of the dihydrochloride salt . Industrial production methods focus on reducing preparation costs and minimizing impurities generated during the process .
Analyse Chemischer Reaktionen
Octanediamidine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, affecting its antimicrobial properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Octanediamidine, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations.
Medicine: It is used as an antiseptic in medical procedures, wound care, and infection control.
Industry: It is employed in the formulation of disinfectants and antiseptic products.
Wirkmechanismus
The mechanism of action of octanediamidine, dihydrochloride involves its interaction with the cell membranes of bacteria . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents .
Vergleich Mit ähnlichen Verbindungen
Octanediamidine, dihydrochloride is often compared with other antiseptics like chlorhexidine and phenoxyethanol . Unlike chlorhexidine, this compound has a faster action and does not contain carcinogenic impurities . It is also less expensive and has shown no resistance development . Similar compounds include:
Chlorhexidine: Another widely used antiseptic with slower action.
Phenoxyethanol: Often used in combination with this compound for enhanced antimicrobial activity.
This compound stands out due to its effectiveness, cost-efficiency, and lack of resistance development .
Eigenschaften
CAS-Nummer |
63869-18-1 |
|---|---|
Molekularformel |
C10H24Cl2N4 |
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
methanimidoyl-[8-(methanimidoylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N4.2ClH/c11-9-13-7-5-3-1-2-4-6-8-14-10-12;;/h9-10H,1-8H2,(H2,11,13)(H2,12,14);2*1H |
InChI-Schlüssel |
FNEBSWMSLUMRDF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCC[NH2+]C=N)CCC[NH2+]C=N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


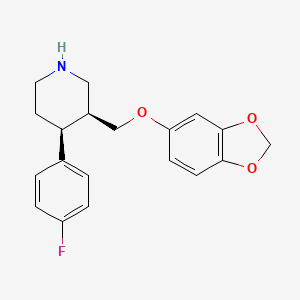
![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
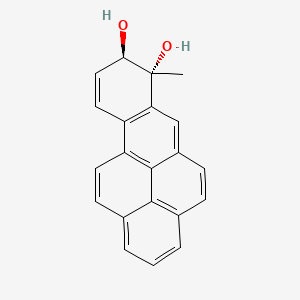
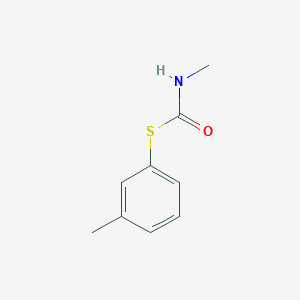
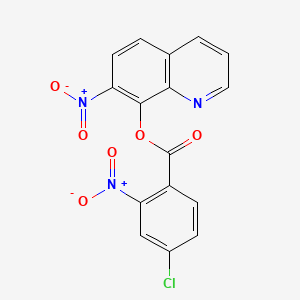
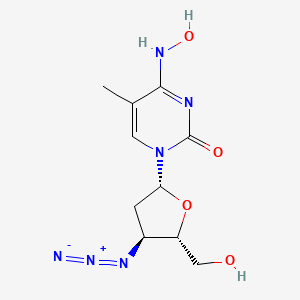
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
